molecular formula C17H15FN6O B2480282 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199246-07-4

2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2480282
CAS No.: 2199246-07-4
M. Wt: 338.346
InChI Key: QLEAQGFEXSAOFW-UHFFFAOYSA-N
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Description

2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H15FN6O and its molecular weight is 338.346. The purity is usually 95%.
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Scientific Research Applications

Osteoporosis Treatment

Research led by Coleman et al. (2004) identified compounds with structures similar to 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one as potent and selective antagonists of the αvβ3 receptor. These compounds have shown efficacy in in vivo models of bone turnover, suggesting potential applications in the treatment of osteoporosis (Coleman et al., 2004).

Antifungal Agent Development

Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, which involves compounds structurally related to the queried chemical. The process development insights provided can aid in the understanding of how similar compounds might be synthesized and utilized as antifungal agents (Butters et al., 2001).

Mood Disorders Treatment

Chrovian et al. (2018) developed compounds structurally akin to the queried chemical, exhibiting properties as P2X7 antagonists. The selected compound demonstrated potential for the treatment of mood disorders and was advanced into clinical trials, highlighting its relevance in therapeutic applications for mood disorder treatment (Chrovian et al., 2018).

Antidepressant and Nootropic Agent Synthesis

Thomas et al. (2016) synthesized compounds related to this compound, which exhibited antidepressant and nootropic activities. This study indicates the potential for using such compounds in developing central nervous system (CNS) active agents (Thomas et al., 2016).

Antimicrobial Activity

Research by Desai and Dodiya (2014) involved the synthesis of pyridine derivatives structurally similar to the queried chemical, which were screened for antibacterial and antifungal activities. The study's findings contribute to the potential use of such compounds in antimicrobial applications (Desai & Dodiya, 2014).

Properties

IUPAC Name

2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O/c18-14-7-20-11-21-17(14)23-8-12(9-23)10-24-16(25)4-3-15(22-24)13-2-1-5-19-6-13/h1-7,11-12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEAQGFEXSAOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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